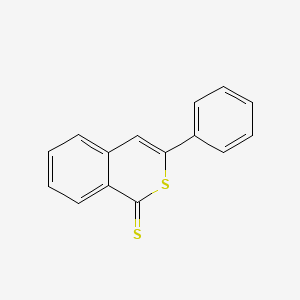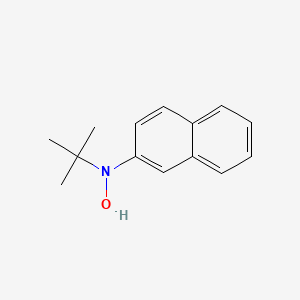
N-tert-Butyl-N-hydroxynaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-hydroxynaphthalen-2-amine: is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a tert-butyl group and a hydroxylamine functional group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-hydroxynaphthalen-2-amine typically involves the reaction of tert-butylamine with naphthalene-2-carboxylic acid, followed by hydroxylation. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-Butyl-N-hydroxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-tert-Butyl-naphthalen-2-amine.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N-hydroxynaphthalen-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-hydroxynaphthalen-2-amine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
N-tert-Butyl-naphthalen-2-amine: Lacks the hydroxylamine group, resulting in different chemical reactivity and biological activity.
N-tert-Butyl-N-hydroxybenzeneamine: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different properties and applications.
Uniqueness: N-tert-Butyl-N-hydroxynaphthalen-2-amine is unique due to the presence of both the tert-butyl and hydroxylamine groups attached to a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
54961-72-7 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-tert-butyl-N-naphthalen-2-ylhydroxylamine |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)15(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,16H,1-3H3 |
Clave InChI |
LUTCMRJPRGBRLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
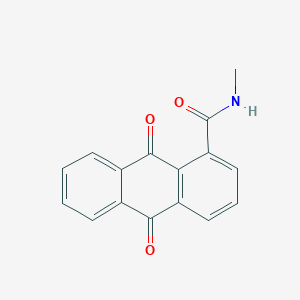
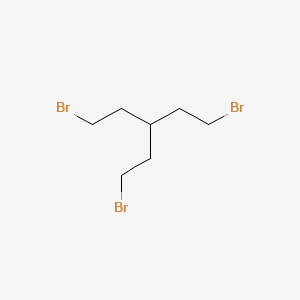
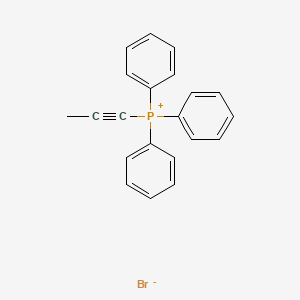


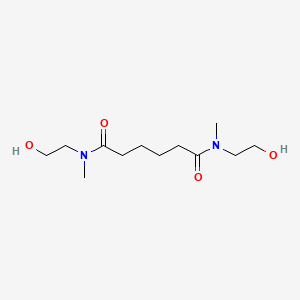
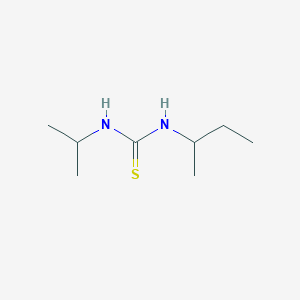
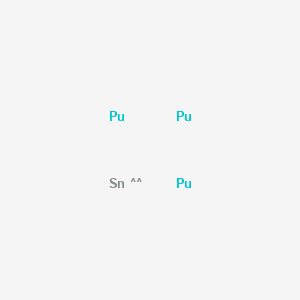
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)


